molecular formula C15H13FO4 B15414905 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-fluoro-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-fluoro-, ethyl ester

Cat. No.: B15414905
M. Wt: 276.26 g/mol
InChI Key: HCHXOUAYYBNOME-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-fluoro-, ethyl ester is a useful research compound. Its molecular formula is C15H13FO4 and its molecular weight is 276.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13FO4

Molecular Weight

276.26 g/mol

IUPAC Name

ethyl 4-acetyloxy-8-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13FO4/c1-3-19-15(18)10-7-12-11(5-4-6-13(12)16)14(8-10)20-9(2)17/h4-8H,3H2,1-2H3

InChI Key

HCHXOUAYYBNOME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2F)C(=C1)OC(=O)C

Origin of Product

United States

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-fluoro-, ethyl ester (CAS Number: 157188-16-4) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a naphthalene core with substituents that may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H13O4FC_{15}H_{13}O_4F, with a molecular weight of 276.27 g/mol. The compound's structure includes:

  • A naphthalene ring .
  • An acetyloxy group at the 4-position.
  • A fluoro substituent at the 8-position.
  • An ethyl ester functional group .

These structural features contribute to its chemical behavior and potential biological activity, particularly in terms of lipophilicity and membrane permeability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The presence of the acetyloxy group may enhance anti-inflammatory effects by modulating inflammatory pathways.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this ester might inhibit the growth of certain pathogens.
  • Enzyme Inhibition : The fluoro substituent may enhance interactions with specific enzymes or receptors, potentially acting as an inhibitor or modulator in biochemical pathways.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Studies suggest that:

  • The acetyloxy and fluoro groups play significant roles in modulating interactions with biological targets, such as enzymes involved in inflammatory responses or microbial metabolism.
  • The compound may enhance membrane permeability due to its lipophilic nature, allowing better interaction with cellular components.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Screening : A study evaluated a series of naphthalene derivatives for antimicrobial activity against various bacterial strains. Compounds with similar functional groups exhibited varying degrees of inhibition, indicating potential for this compound to display similar properties.
  • Inflammation Models : In vitro studies using cell lines exposed to inflammatory agents showed that naphthalene derivatives could reduce pro-inflammatory cytokine production. This suggests that further exploration of this compound's anti-inflammatory capacity is warranted.
  • Enzyme Interaction Studies : Research on related compounds has demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that this compound may also interact similarly, potentially affecting pathways like fatty acid synthesis or other metabolic processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaUnique Features
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl esterC15H14O4C_{15}H_{14}O_4Contains a methoxy group instead of a fluoro group
Ethyl 4-acetoxy-7-fluoro-2-naphthoateC15H13O4FC_{15}H_{13}O_4FFluorine at the 7-position alters reactivity
Ethyl 6-fluoro-4-hydroxy-2-naphthoateC15H13O3FC_{15}H_{13}O_3FHydroxyl group introduces different reactivity

This comparative analysis highlights how variations in substituents can significantly impact chemical properties and biological activities.

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